molecular formula C12H13N3 B1650214 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole CAS No. 1151920-05-6

1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole

Cat. No.: B1650214
CAS No.: 1151920-05-6
M. Wt: 199.25
InChI Key: LLTPSKKYXLMCEX-UHFFFAOYSA-N
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Description

1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with a benzyl group at the first position and a cyclopropyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole can be synthesized through the azide-alkyne Huisgen cycloaddition, also known as “click chemistry.” This method involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring. The reaction is highly efficient, regioselective, and devoid of side reactions .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of palladium hydroxide on activated charcoal as a catalyst in hydrogenation reactions is also common in the industrial preparation of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on activated charcoal.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Scientific Research Applications

1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Benzyl-4-phenyl-1H-1,2,3-triazole
  • 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
  • Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate

Comparison: 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole is unique due to the presence of both benzyl and cyclopropyl groups, which confer distinct chemical and biological properties. Compared to 1-Benzyl-4-phenyl-1H-1,2,3-triazole, the cyclopropyl group in this compound provides additional steric hindrance, potentially affecting its binding affinity and selectivity for molecular targets .

Properties

IUPAC Name

1-benzyl-4-cyclopropyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-10(5-3-1)8-15-9-12(13-14-15)11-6-7-11/h1-5,9,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTPSKKYXLMCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238605
Record name 4-Cyclopropyl-1-(phenylmethyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151920-05-6
Record name 4-Cyclopropyl-1-(phenylmethyl)-1H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1151920-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopropyl-1-(phenylmethyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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